1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime
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Overview
Description
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a chloro group, a dihydro group, and an oxime functional group attached to a fluorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde. This intermediate can be synthesized through the chlorination of 3,4-dihydronaphthalene-2-carbaldehyde under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involving the chloro and oxime groups can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Derivatives with different functional groups replacing the chloro or oxime groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group, in particular, can form complexes with metal ions, influencing various biochemical processes.
Molecular Targets and Pathways:
Interaction with enzymes and receptors.
Inhibition or activation of specific signaling pathways.
Comparison with Similar Compounds
1-Chloro-2-naphthalenecarbaldehyde
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(3-fluorobenzyl)oxime
Uniqueness: 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-fluorobenzyl)oxime stands out due to its specific structural features and potential applications in various scientific fields. Its unique combination of functional groups allows for diverse chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-18-15(8-7-14-3-1-2-4-17(14)18)11-21-22-12-13-5-9-16(20)10-6-13/h1-6,9-11H,7-8,12H2/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQLUQOXNGOXFP-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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